2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone
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Overview
Description
2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone is an organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the isoquinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone typically involves the reaction of isoquinolinone with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound may also interact with DNA, leading to the formation of DNA adducts and subsequent cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroethoxy)-4,6-disubstituted sym-triazines: These compounds share the chloroethyl group but differ in their core structure.
2-chloroethyl methyl ether: Similar in having a chloroethyl group but differs in its ether linkage.
Uniqueness
2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone is unique due to its isoquinolinone core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12ClNO |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12ClNO/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14/h1-4H,5-8H2 |
InChI Key |
NTNZBFQMQVGECO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CCCl |
Origin of Product |
United States |
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